z-Pseudosubstrate inhibitory peptide

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKARHQCXWSUMV-HOHDCHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H154N30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1928.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of z-Pseudosubstrate Inhibitory Peptides

This guide provides a comprehensive overview of the mechanism of action of z-pseudosubstrate inhibitory peptides, intended for researchers, scientists, and drug development professionals. We will delve into the foundational principles of pseudosubstrate inhibition, the specific characteristics of z-pseudosubstrate peptides, their interaction with protein kinases, and the experimental methodologies used to characterize their activity.

Introduction: The Principle of Pseudosubstrate Inhibition

Many protein kinases are held in an inactive state by an intrinsic regulatory domain that contains a "pseudosubstrate" sequence.[1][2] This sequence mimics the kinase's actual substrate but lacks the phosphorylatable serine, threonine, or tyrosine residue.[2][3] The pseudosubstrate domain occupies the active site of the kinase, effectively blocking substrate binding and maintaining the enzyme in a quiescent state until cellular signals trigger a conformational change, releasing this autoinhibition.[1][2][4]

Pseudosubstrate inhibitory peptides are synthetic peptides derived from these natural autoinhibitory sequences.[4][5] By mimicking the endogenous regulatory mechanism, these peptides can competitively inhibit kinase activity with a high degree of specificity.[5][6]

The "z" in z-Pseudosubstrate Peptides: A Key Modification

The "z" in z-pseudosubstrate inhibitory peptides, often exemplified by the widely studied ζ-inhibitory peptide (ZIP), refers to its target, Protein Kinase C zeta (PKCζ).[4][7][8] However, the nomenclature can also allude to N-terminal modifications that are crucial for their function in a cellular context. A common and critical modification is the attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the peptide.[8][9][10]

This myristoylation dramatically increases the lipophilicity of the peptide, enabling it to traverse the plasma membrane and access intracellular kinases.[9][10] This modification is essential for studying the effects of these inhibitors in intact cells and in vivo.[10] Other N-terminal modifications, such as acetylation, can also be employed to increase peptide stability by preventing degradation by exopeptidases.[11]

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action for z-pseudosubstrate inhibitory peptides is competitive inhibition. They directly compete with protein and peptide substrates for binding to the active site of the target kinase.[1][6]

Here's a step-by-step breakdown of the inhibitory process:

-

Cellular Entry: For intracellular kinases, N-terminally modified peptides (e.g., myristoylated) cross the cell membrane.[9][10]

-

Target Recognition: The peptide, with its substrate-like sequence of amino acids, is recognized by the substrate-binding groove of the kinase.[1]

-

Active Site Occupancy: The pseudosubstrate peptide binds to the active site, physically obstructing the entry of the genuine substrate.[1][2]

-

Inhibition of Phosphorylation: Because the pseudosubstrate peptide lacks a hydroxyl group on the key serine, threonine, or tyrosine residue, the phosphoryl transfer from ATP cannot occur.[2] Consequently, the downstream substrate is not phosphorylated, and the signaling cascade is interrupted.

The potency of this inhibition is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%. For example, myr-ZIP has been shown to inhibit PKMζ with an IC50 of 0.27 µM.[4]

Visualizing the Mechanism: A Conceptual Workflow

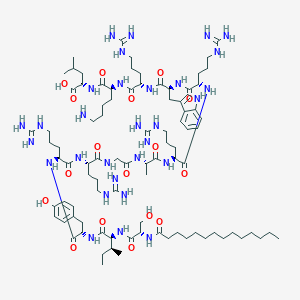

Caption: Mechanism of z-Pseudosubstrate Peptide Inhibition.

Beyond Simple Competition: Additional Mechanistic Considerations

While competitive inhibition is the core mechanism, some pseudosubstrate inhibitors, including ZIP, have been shown to exhibit broader effects.[7] For instance, ZIP can interact with multiple PKC isoforms, not just PKCζ, and may also disrupt the subcellular targeting of these kinases by interfering with their binding to anchoring proteins like A-kinase anchoring proteins (AKAPs).[4][7] This suggests that some pseudosubstrate peptides may have more complex mechanisms of action than initially thought, potentially acting as allosteric modulators or disrupting protein-protein interactions.[4][7]

It's also important to note that some studies have raised questions about the specificity of certain pseudosubstrate inhibitors, with observed effects even in the absence of their primary target kinase.[7][12] These findings highlight the importance of rigorous experimental validation and the use of appropriate controls.

Experimental Protocols for Characterizing z-Pseudosubstrate Inhibitors

A robust characterization of a z-pseudosubstrate inhibitory peptide involves a combination of biochemical and cell-based assays.

In Vitro Kinase Activity Assays

These assays directly measure the catalytic function of the kinase in the presence and absence of the inhibitor.[13][14]

Objective: To determine the potency (e.g., IC50) of the inhibitory peptide against a purified kinase.

Methodology:

-

Radiometric Assays: Considered the "gold standard," these assays use ATP with a radioactive phosphate isotope (γ-³²P or γ-³³P).[14][15] Kinase activity is quantified by measuring the amount of radioactivity transferred to a substrate.[14]

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, the peptide substrate, and γ-³²P-ATP in a suitable buffer.

-

Inhibitor Titration: Add varying concentrations of the this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at the optimal temperature for the kinase (typically 30°C or 37°C).

-

Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Separation and Detection: Spot the reaction mixture onto a phosphocellulose paper or membrane, wash away unincorporated γ-³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Fluorescence-Based Assays: These non-radioactive alternatives offer high-throughput capabilities and increased sensitivity.[13][16] Examples include Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and fluorescence polarization assays.[16]

-

Reagent Preparation: Use a fluorescently labeled substrate or an antibody that specifically recognizes the phosphorylated substrate.

-

Assay Procedure: Perform the kinase reaction as described for the radiometric assay, but with non-radioactive ATP.

-

Detection: After the incubation period, add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody in a TR-FRET assay).

-

Signal Measurement: Read the fluorescence signal on a plate reader.

-

IC50 Determination: Calculate the IC50 value from the dose-response curve.

-

Kinase Binding Assays

These assays quantify the direct interaction between the inhibitor and the kinase enzyme.[16][17]

Objective: To determine the binding affinity (e.g., Kd) of the inhibitory peptide for the kinase.

Methodology (LanthaScreen™ Eu Kinase Binding Assay):

-

Reagent Mix: Prepare a solution containing the kinase, a europium-labeled anti-tag antibody that binds to the kinase, and a fluorescently labeled ATP-competitive tracer.

-

Inhibitor Addition: Add the this compound to the mixture.

-

Binding Competition: The inhibitory peptide will compete with the tracer for binding to the kinase's active site.

-

TR-FRET Measurement: When the tracer is bound to the kinase, FRET occurs between the europium-labeled antibody and the tracer. Displacement of the tracer by the inhibitor leads to a decrease in the FRET signal.

-

Data Analysis: Measure the TR-FRET signal and calculate the binding affinity of the inhibitor.

Cell-Based Assays

These assays assess the efficacy of the inhibitor in a more physiologically relevant context.

Objective: To confirm that the inhibitor can penetrate the cell membrane and inhibit the target kinase's activity within the cell.

Methodology (Western Blotting for Phospho-Substrates):

-

Cell Culture and Treatment: Culture cells that express the target kinase and treat them with varying concentrations of the myristoylated this compound.

-

Cell Stimulation: Stimulate the cells with an agonist that activates the target kinase.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Data Summary Table

| Parameter | Assay Type | Information Obtained | Example Value |

| IC50 | In Vitro Kinase Activity | Potency of Inhibition | 0.27 µM for myr-ZIP against PKMζ[4] |

| Ki | In Vitro Kinase Activity | Inhibitory Constant | 2 µM for a retro-inverso pseudosubstrate analogue against PKC[5] |

| Kd | Kinase Binding Assay | Binding Affinity | Nanomolar to micromolar range |

| % Inhibition | Cell-Based Assay | Cellular Efficacy | Dose-dependent reduction in substrate phosphorylation |

Conclusion

z-Pseudosubstrate inhibitory peptides are powerful tools for studying the roles of specific protein kinases in cellular signaling pathways. Their mechanism of action is primarily based on competitive inhibition, where they mimic the natural substrate to block the kinase's active site. N-terminal modifications, such as myristoylation, are crucial for their application in living cells. A thorough understanding of their mechanism, combined with rigorous experimental validation using a suite of biochemical and cell-based assays, is essential for their effective use in research and drug development.

References

-

Volk, L. J., et al. (2015). Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation. Pharmacology and Experimental Therapeutics, 35(3), 299-308. [Link]

-

Johnson, D. A., et al. (1996). Substrate and pseudosubstrate interactions with protein kinases: determinants of specificity. Biochemical Society Transactions, 24(2), 581-585. [Link]

-

Gschwendt, M., et al. (1990). A Pseudosubstrate Peptide Inhibits Protein Kinase C-mediated Phosphorylation in Permeabilized Rat-1 Cells. FEBS Letters, 261(1), 147-150. [Link]

-

Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Chorev, M., et al. (1991). Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues. International Journal of Peptide and Protein Research, 37(6), 496-503. [Link]

-

Volk, L. J., et al. (2015). Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation. The Journal of Pharmacology and Experimental Therapeutics, 352(3), 453-462. [Link]

-

Anaspec. (n.d.). Myristolated PKCz, Pseudosubstrate (ZIP) - 1 mg. Anaspec. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

-

House, C., & Kemp, B. E. (1987). Protein kinase C contains a pseudosubstrate prototope in its regulatory domain. Science, 238(4834), 1726-1728. [Link]

-

Pears, C. J., et al. (1991). Mutagenesis of the pseudosubstrate site of protein kinase C leads to activation. European Journal of Biochemistry, 200(2), 523-528. [Link]

-

MacNeil, M. A., et al. (2000). Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation. The Biochemical journal, 348 Pt 2, 361–369. [Link]

-

Farkas, A., et al. (2020). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 25(20), 4734. [Link]

-

Puls, A., et al. (1997). Interaction of protein kinase C zeta with ZIP, a novel protein kinase C-binding protein. Proceedings of the National Academy of Sciences of the United States of America, 94(12), 6191–6196. [Link]

-

Arioka, M., et al. (1998). Design of new inhibitors for cdc2 kinase based on a multiple pseudosubstrate structure. Bioorganic & Medicinal Chemistry Letters, 8(9), 1019-1022. [Link]

-

Shema, R., et al. (2009). PKMζ Maintains Spatial, Instrumental, and Classically Conditioned Long-Term Memories. PLoS Biology, 7(1), e1000007. [Link]

-

Sadeh, T., et al. (2015). Zeta Inhibitory Peptide, a Candidate Inhibitor of Protein Kinase Mζ, Is Excitotoxic to Cultured Hippocampal Neurons. eNeuro, 2(4), ENEURO.0050-15.2015. [Link]

-

Eichholtz, T., et al. (1993). A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor. The Journal of Biological Chemistry, 268(3), 1982-1986. [Link]

-

Zakhary, S. M., et al. (2019). The Kinase Specificity of Protein Kinase Inhibitor Peptide. Frontiers in Pharmacology, 10, 1199. [Link]

-

ResearchGate. (n.d.). Design of a stapled pseudosubstrate inhibitor for the catalytic subunit of Protein Kinase A (PKA-C). ResearchGate. [Link]

-

Farkas, A., et al. (2020). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of Lu-Labeled Peptide Analogs Targeting CCK2R. ResearchGate. [Link]

-

Gamiz-Hernandez, A. P., et al. (2022). Infusing zeta inhibitory peptide into the perirhinal cortex of rats abolishes long-term object recognition memory without affecting novel object location recognition. Frontiers in Behavioral Neuroscience, 16, 970291. [Link]

-

Lee, K. C., & Kim, Y. (2012). Recent advances in designing substrate-competitive protein kinase inhibitors. Current Medicinal Chemistry, 19(17), 2764-2774. [Link]

-

Isbell, M. C., et al. (2018). Insights into the modular design of kinase inhibitors and application to Abl and Axl. MedChemComm, 9(10), 1693-1701. [Link]

-

Lavogina, D., et al. (2018). Crystal Structure-Guided Design of Bisubstrate Inhibitors and Photoluminescent Probes for Protein Kinases of the PIM Family. Molecules, 23(12), 3294. [Link]

Sources

- 1. Substrate and pseudosubstrate interactions with protein kinases: determinants of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C contains a pseudosubstrate prototope in its regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenesis of the pseudosubstrate site of protein kinase C leads to activation. | Semantic Scholar [semanticscholar.org]

- 4. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in designing substrate-competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myristolated PKCz, Pseudosubstrate (ZIP) - 1 mg [anaspec.com]

- 9. Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation [pubmed.ncbi.nlm.nih.gov]

- 10. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. Zeta Inhibitory Peptide, a Candidate Inhibitor of Protein Kinase Mζ, Is Excitotoxic to Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide to Z-Pseudosubstrate Inhibitory Peptides for Atypical PKC Inhibition

Abstract

The atypical protein kinase C (aPKC) isoforms, PKCζ and PKCι/λ, are pivotal regulators of cellular processes fundamental to cell polarity, growth, and survival. Their dysregulation is implicated in numerous pathologies, including cancer and metabolic diseases. This guide provides a comprehensive technical overview of pseudosubstrate-based peptide inhibitors for the specific targeting of aPKC isoforms. We delve into the molecular logic behind pseudosubstrate inhibition, the design of cell-permeable inhibitory peptides, and the rigorous experimental protocols required for their application. This document is intended for researchers, scientists, and drug development professionals seeking to modulate aPKC activity with precision and confidence.

Introduction: The Significance of Atypical PKC Isoforms

The Protein Kinase C (PKC) superfamily comprises serine/threonine kinases that are central to signal transduction. PKCs are categorized into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs)[1]. Unlike conventional and novel PKCs, aPKCs (PKCζ and PKCι/λ) are not activated by calcium or diacylglycerol[2][3]. Their activation is governed by protein-protein interactions and phosphorylation events, often downstream of growth factor and cytokine signaling[2][4].

aPKCs form crucial signaling complexes with scaffold proteins like Par6 and p62, which direct their activity towards specific substrates, thereby controlling pathways such as NF-κB activation, cell polarity establishment, and metabolic regulation[1][2][5][6]. Given their central role, the aberrant activity of aPKCs is a contributing factor to various diseases, making them attractive therapeutic targets[7].

The Principle of Pseudosubstrate Inhibition

A common regulatory mechanism for many protein kinases, including PKCs, is intramolecular autoinhibition. All PKC isozymes possess a pseudosubstrate domain in their N-terminal regulatory region[1]. This domain mimics a true substrate but contains a non-phosphorylatable residue (typically Alanine) in place of the target Serine or Threonine[6]. In the inactive state, the pseudosubstrate domain occupies the kinase's active site, preventing substrate binding and phosphorylation[1][6][8].

Activation of the kinase involves a conformational change that displaces the pseudosubstrate, opening the active site for catalysis[8]. Pseudosubstrate inhibitory peptides are synthetic peptides derived from this autoinhibitory sequence. By competitively binding to the active site, these exogenous peptides effectively lock the kinase in an inhibited state.

Diagram: Mechanism of aPKC Pseudosubstrate Inhibition

Caption: Mechanism of aPKC regulation and pseudosubstrate inhibition.

Z-Pseudosubstrate Inhibitory Peptides: Design and Application

The term "Z-pseudosubstrate" typically refers to a peptide inhibitor with modifications to enhance its utility. While "Z" can refer to a Carboxybenzyl protecting group, in the context of commercially available inhibitors like ZIP (zeta inhibitory peptide), it often denotes a myristoylated peptide corresponding to the pseudosubstrate region of PKCζ[9][10].

Key Design Features:

-

Sequence Specificity: The peptide sequence is derived from the pseudosubstrate region of an aPKC isoform, typically PKCζ (e.g., H-Ser-Ile-Tyr-Arg-Arg-Gly-Ala-Arg-Arg-Trp-Arg-Lys-Leu-OH)[11][12][13]. This sequence is designed to competitively inhibit substrate binding.

-

Cell Permeability: For intracellular targeting, peptides are often modified to cross the plasma membrane. Common strategies include:

-

Stability: Modifications like retro-inverso analogs, which use D-amino acids in the reverse sequence, have been explored to increase resistance to proteolytic degradation[15].

It is crucial to note that while these peptides are designed for aPKC specificity, some studies suggest potential off-target effects and promiscuous binding to other PKC isoforms, particularly at higher concentrations. Therefore, results should be interpreted with caution and validated with multiple approaches[8][16][17].

Table 1: Characteristics of Common aPKC Pseudosubstrate Inhibitors

| Inhibitor Name | Sequence | Modification(s) | Target(s) | Cell Permeable? |

| PKCζ/ι Pseudosubstrate | SIYRRGARRWRKL | None | PKCζ, PKCι | No |

| Myristoylated PKCζ Pseudosubstrate (ZIP) | Myr-SIYRRGARRWRKL | N-terminal Myristoylation | Primarily PKCζ; may interact with other PKCs | Yes |

| PKCζ Pseudosubstrate-Antennapedia | CRQIKIWFQNRRMKWKK-CSIYRRGARRWRKLYRAN | Antennapedia peptide linked via disulfide bridge | PKCζ | Yes |

Data compiled from various commercial suppliers and publications.[9][12]

Experimental Protocols and Workflows

Rigorous experimental design is paramount when using pseudosubstrate inhibitors. The following protocols provide a framework for in vitro and cell-based validation.

Diagram: General Experimental Workflow

Caption: A typical workflow for validating aPKC pseudosubstrate inhibitors.

Protocol 1: In Vitro Kinase Assay (Non-Radioactive ELISA-based)

This protocol determines the direct inhibitory effect of the peptide on purified aPKC activity.

Rationale: An in vitro assay is essential to confirm that the peptide directly inhibits the kinase activity of the target aPKC isoform and to determine its potency (IC50). This cell-free system eliminates confounding cellular factors.

Materials:

-

Recombinant human PKCζ or PKCι enzyme.

-

PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar).

-

PKCζ/ι Pseudosubstrate Inhibitor peptide[12].

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Reagent Preparation: Prepare all buffers, substrates, and antibodies as per the manufacturer's protocol.

-

Inhibitor Dilution Series: Prepare a serial dilution of the pseudosubstrate inhibitor peptide in kinase assay buffer. A typical starting range is 100 µM down to 1 nM. Include a no-inhibitor control.

-

Kinase Reaction Setup: a. To the wells of the substrate-coated microplate, add the diluted inhibitor peptide. b. Add the purified recombinant aPKC enzyme to each well. c. Initiate the kinase reaction by adding the ATP solution to all wells. d. Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 30-60 minutes).

-

Detection: a. Stop the reaction and wash the wells as per the kit instructions. b. Add the phospho-specific primary antibody, which recognizes the phosphorylated substrate. Incubate as recommended. c. Wash, then add the HRP-conjugated secondary antibody. Incubate. d. Wash, then add TMB substrate and allow color to develop. e. Stop the reaction with the provided stop solution.

-

Data Acquisition: Immediately read the absorbance at 450 nm on a microplate reader.

-

Analysis: Subtract background absorbance. Plot the percentage of kinase activity against the logarithm of inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cell-Based Western Blot Analysis of Downstream Targets

This protocol assesses the inhibitor's efficacy in a cellular context by measuring the phosphorylation of a known aPKC substrate.

Rationale: A cell-based assay is critical to verify that the inhibitor is cell-permeable and can engage its intracellular target to produce a biological effect. Monitoring a direct downstream substrate provides evidence of target engagement. Insulin-stimulated GSK-3β phosphorylation can be mediated in part by aPKC[4].

Materials:

-

Cell line of interest (e.g., 3T3-L1 adipocytes, cancer cell lines like 786-0)[4][7].

-

Cell culture medium, serum, and appropriate stimulators (e.g., insulin).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.

-

Primary antibodies: anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-aPKC, anti-β-actin.

-

HRP-conjugated secondary antibody and chemiluminescence substrate.

Procedure:

-

Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the myristoylated pseudosubstrate inhibitor (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 nM insulin for 15-30 minutes) to activate the aPKC pathway. Include an unstimulated control.

-

Cell Lysis: a. Immediately place plates on ice and wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 15 minutes at 4°C. d. Collect the supernatant (protein extract).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize protein amounts for each sample and prepare for SDS-PAGE by adding Laemmli buffer and boiling. b. Separate proteins on an SDS-PAGE gel and transfer to a nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. d. Incubate with primary antibody (e.g., anti-phospho-GSK-3β) overnight at 4°C. e. Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again, then apply chemiluminescent substrate and image the blot.

-

Analysis: Strip and re-probe the blot for total GSK-3β and a loading control (β-actin) to ensure equal protein loading. Quantify band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.

Trustworthiness and Self-Validation

To ensure the trustworthiness of data generated using these inhibitors, a multi-pronged validation approach is essential:

-

Dose-Response: Always perform dose-response experiments to establish the effective concentration range and to minimize potential off-target effects at high concentrations.

-

Specificity Controls: Where possible, use a scrambled or inactive version of the peptide as a negative control.

-

Orthogonal Approaches: Validate key findings using an alternative method, such as siRNA-mediated knockdown of the target aPKC isoform[7]. A convergence of results from both pharmacological inhibition and genetic knockdown provides strong evidence for the specific involvement of the target kinase.

-

Multiple Readouts: Assess more than one downstream target or functional outcome to build a more complete picture of the inhibitor's effects.

Conclusion and Future Perspectives

Pseudosubstrate-based peptides are powerful tools for the acute inhibition of aPKC activity, enabling detailed investigation of their roles in complex signaling networks. Their utility lies in their mechanism-based design, which offers a degree of specificity not always achievable with small molecule ATP-competitive inhibitors. However, researchers must remain vigilant about potential promiscuity and conduct rigorous validation experiments. The continued refinement of peptide chemistry, including enhanced stabilization and cell-penetration technologies, will further improve the precision and reliability of these essential research tools, paving the way for a deeper understanding of aPKC biology and its therapeutic potential.

References

-

Durgan, J., &ারি, D. (2011). Atypical PKC signaling pathways leading to lymphocyte activation and/or differentiation. ResearchGate. Retrieved from [Link]

-

Ivey, K. N., & Vasioukhin, V. (2016). Molecular control of atypical Protein Kinase C: tipping the balance between self-renewal and differentiation. PubMed Central. Retrieved from [Link]

- Moscat, J., & Diaz-Meco, M. T. (2000). The atypical protein kinase Cs: Functional specificity mediated by specific protein adapters. EMBO Reports.

-

Watson, R. T., Kanzaki, M., & Pessin, J. E. (2004). Atypical protein kinase C (PKCζ/λ) is a convergent downstream target of the insulin-stimulated phosphatidylinositol 3-kinase and TC10 signaling pathways. The Journal of Cell Biology, 164(2), 279–290. Retrieved from [Link]

-

Newton, A. C. (2018). Protein Kinase C Pharmacology: Refining the Toolbox. PubMed Central. Retrieved from [Link]

-

Scott, J. D., et al. (2015). Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation. ASPET Journals. Retrieved from [Link]

-

Ricouart, A., Tartar, A., & Sergheraert, C. (1989). Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues. Biochemical and Biophysical Research Communications, 165(3), 1382-1390. Retrieved from [Link]

-

Wang, X., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol. Retrieved from [Link]

-

Scott, J. D., et al. (2015). Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation. PubMed Central. Retrieved from [Link]

-

Al-Jumaily, R., et al. (2024). Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma. Frontiers in Oncology. Retrieved from [Link]

-

AnaSpec. (n.d.). Myristolated PKCz, Pseudosubstrate (ZIP) - 1 mg. Retrieved from [Link]

-

Lee, J., & Kim, J. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. MDPI. Retrieved from [Link]

-

Alexander, D. R., et al. (1993). Inhibition of T cell activation by protein kinase C pseudosubstrates. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Substrate and Inhibitor Specificity of the Type II p21-Activated Kinase, PAK6. Retrieved from [Link]

-

Parsons, T., & Brites, P. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. PubMed Central. Retrieved from [Link]

-

PanVera Corporation. (2002). PROTEIN KINASE C ASSAY KITS PROTOCOL. Retrieved from [Link]

-

Newton Lab, UC San Diego. (n.d.). Protocols. Retrieved from [Link]

-

Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

-

Martens, S., et al. (2023). In vitro kinase assay v1. ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The atypical protein kinase Cs: Functional specificity mediated by specific protein adapters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. rupress.org [rupress.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular control of atypical Protein Kinase C: tipping the balance between self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma [frontiersin.org]

- 8. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myristolated PKCz, Pseudosubstrate (ZIP) - 1 mg [anaspec.com]

- 10. scbt.com [scbt.com]

- 11. usbio.net [usbio.net]

- 12. PKCζ/ι Pseudosubstrate Inhibitor The PKCζ/ι Pseudosubstrate Inhibitor controls the biological activity of PKCζ/ι. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. PKC Pseudosubstrate Inhibitor - Echelon Biosciences [echelon-inc.com]

- 15. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Optimal Concentration of Z-Pseudosubstrate Inhibitory Peptides: A Guide for Researchers

Abstract

Pseudosubstrate inhibitory peptides are invaluable tools in signal transduction research and drug development, offering a targeted approach to kinase modulation. These synthetic peptides mimic the substrate recognition sequence of a kinase but lack the phosphorylatable residue, allowing them to bind competitively to the active site and inhibit kinase activity. A prime example is the ζ-inhibitory peptide (ZIP), derived from the pseudosubstrate region of Protein Kinase C ζ (PKCζ).[1][2][3] This guide provides a comprehensive, structured workflow for researchers to determine the optimal working concentration of a z-pseudosubstrate inhibitor, ensuring both efficacy and specificity. We will cover the entire process, from initial in vitro characterization to validation in complex cellular systems, emphasizing the rationale behind each protocol to ensure robust and reproducible results.

Introduction: The Rationale of Pseudosubstrate Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. Pseudosubstrate inhibitors exploit the natural autoregulatory mechanism of many kinases. In an inactive state, an autoinhibitory domain, known as the pseudosubstrate, occupies the catalytic site, preventing substrate phosphorylation.[3] Synthetic peptides modeled after these pseudosubstrate sequences act as potent and often specific competitive inhibitors.[4]

Determining the optimal concentration of these peptides is not a one-size-fits-all process. A concentration that is effective in a purified, cell-free system may be insufficient or even toxic in a cellular environment.[5] Factors such as cell membrane permeability, intracellular stability against proteases, and the high intracellular concentration of ATP all influence a peptide's efficacy.[6][7][8] This guide presents a logical, multi-stage approach to navigate these complexities.

Caption: Workflow for determining the optimal concentration of a pseudosubstrate inhibitor.

Phase 1: In Vitro Characterization - Defining Intrinsic Potency

The foundational step is to determine the inhibitor's half-maximal inhibitory concentration (IC50) in a controlled, cell-free environment. This biochemical assay quantifies the intrinsic potency of the peptide against the purified target kinase without confounding cellular variables.[9][10]

The Critical Role of ATP Concentration

Most pseudosubstrate inhibitors are competitive with the protein/peptide substrate and, because they bind the active site, can be influenced by the concentration of the co-substrate, ATP. The relationship between the IC50 of an ATP-competitive inhibitor, its intrinsic affinity (Ki), and the ATP concentration is described by the Cheng-Prusoff equation.[6][11]

Cheng-Prusoff Equation: IC50 = Ki * (1 + [ATP] / Km)

Where:

-

Ki is the inhibitor's dissociation constant.

-

[ATP] is the concentration of ATP in the assay.

-

Km is the Michaelis constant of the kinase for ATP.

To obtain a standardized measure of inhibitor affinity that is comparable across different studies, it is crucial to perform the assay at an ATP concentration equal to the Km of the kinase.[12][13] Under these conditions, the equation simplifies, and the IC50 is approximately 2x the Ki.[6][8]

Protocol 1: Biochemical IC50 Determination

This protocol outlines a typical luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

Materials:

-

Purified, active target kinase.

-

Z-pseudosubstrate inhibitory peptide and a scrambled control peptide.

-

Known inhibitor for the target kinase (positive control).

-

Kinase substrate (peptide or protein).

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ATP solution.

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase assay buffer.

-

Prepare a 2X ATP solution. The concentration should be 2x the predetermined Km of the kinase for ATP.

-

Prepare serial dilutions of the pseudosubstrate peptide in the assay buffer. A common starting range is 100 µM down to 1 pM in 10-point, 3-fold or 4-fold dilutions.[14] Include a vehicle-only control (e.g., DMSO or water).

-

Prepare identical dilutions for the scrambled peptide and the positive control inhibitor.

-

-

Assay Plate Setup (Example for 30 µL final volume):

-

Add 10 µL of each inhibitor dilution (or control) to the wells.

-

Add 10 µL of the 2X kinase/substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of the 2X ATP solution to each well to start the reaction.

-

Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C). Ensure the reaction is in the linear range.[9]

-

-

Signal Detection:

-

Add 30 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract background (no enzyme) from all wells.

-

Normalize the data: Set the vehicle-only control (no inhibitor) as 100% kinase activity and a "no kinase" or potent inhibitor control as 0% activity.

-

Plot the normalized % inhibition against the log of the inhibitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

-

| Parameter | Z-Pseudosubstrate | Scrambled Peptide | Known Inhibitor |

| Biochemical IC50 | 75 nM | > 100 µM | 15 nM |

| Interpretation | Potent in vitro | No specific inhibition | Assay is valid |

| Hypothetical results from a biochemical kinase assay. |

Phase 2: Cellular Validation - Assessing Potency in a Biological Context

A potent biochemical IC50 is a promising start, but it doesn't guarantee efficacy in living cells.[5] Cellular assays are essential to determine if the peptide can cross the cell membrane, remain stable, and engage its target at concentrations that are not broadly toxic.[15][16]

Caption: Mechanism of pseudosubstrate inhibition.

Protocol 2: Cell-Based Target Engagement Assay

This protocol uses Western blotting to measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates successful target inhibition by the peptide.

Materials:

-

Cell line known to have an active signaling pathway involving the target kinase.

-

Cell culture medium and supplements.

-

Z-pseudosubstrate peptide (often requires a cell-penetrating modification like myristoylation).[17]

-

Scrambled control peptide.

-

Stimulant to activate the kinase pathway (e.g., growth factor, phorbol ester).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (phospho-specific for the substrate and total protein for the substrate).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture: Plate cells in 6-well or 12-well plates and grow to 70-80% confluency.

-

Serum Starvation (if required): To reduce basal kinase activity, incubate cells in serum-free medium for 4-24 hours before treatment.

-

Inhibitor Pre-treatment:

-

Treat cells with a range of concentrations of the pseudosubstrate peptide and scrambled peptide. The concentration range should bracket the biochemical IC50 (e.g., 100x below to 100x above). A common range to test is 1 µM to 50 µM.

-

Incubate for 1-4 hours to allow for cell penetration.

-

-

Kinase Activation: Add the specific stimulant to the medium (except for the unstimulated control wells) and incubate for a short period (e.g., 5-30 minutes) to induce substrate phosphorylation.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Western Blotting:

-

Determine protein concentration (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with the phospho-specific substrate antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the total substrate antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the phospho-protein and total protein.

-

Calculate the ratio of phospho-protein to total protein for each condition.

-

Plot the normalized ratio against the peptide concentration to estimate the cellular IC50.

-

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is crucial to ensure that the observed inhibitory effects are not due to general cytotoxicity. The MTT assay is a colorimetric assay that measures metabolic activity, which serves as an indicator of cell viability.[18]

Materials:

-

Cells and culture medium.

-

Pseudosubstrate and scrambled peptides.

-

96-well clear-bottom plates.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate spectrophotometer.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Add serial dilutions of the pseudosubstrate and scrambled peptides to the wells. Use the same concentration range as in the cell-based potency assay.

-

Include "cells only" (untreated) and "media only" (background) controls.

-

Incubate for the desired duration (e.g., 24-72 hours).

-

-

MTT Addition:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[19]

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-15 minutes.

-

-

Absorbance Measurement: Read the absorbance at ~570 nm.

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Normalize the data by setting the absorbance of the untreated cells to 100% viability.

-

Plot % viability against peptide concentration to determine the CC50 (50% cytotoxic concentration).

-

| Assay Type | Z-Pseudosubstrate | Scrambled Peptide | Interpretation |

| Cellular IC50 (Target Phos.) | 5 µM | > 100 µM | Peptide is cell-permeable and active. |

| Cytotoxicity CC50 (MTT) | 85 µM | > 100 µM | A therapeutic window exists. |

| Hypothetical results from cellular assays. |

Phase 3: Data Integration and Defining the Optimal Concentration

The final step is to synthesize the data from all phases to define a reliable working concentration range.

-

Compare Potency: It is common for the cellular IC50 to be significantly higher than the biochemical IC50.[5][15] This discrepancy can be attributed to factors like incomplete cell penetration, degradation by intracellular proteases, or competition with high intracellular ATP levels.[8][20] A 10- to 100-fold shift is not unusual.

-

Establish a Therapeutic Window: The optimal concentration should be well above the cellular IC50 but significantly below the cytotoxic concentration (CC50). A good starting point for functional experiments is typically 2-5 times the cellular IC50.

-

Validate with Controls: In every experiment, the scrambled (or inactive) control peptide must be used at the same concentration as the active peptide. A lack of effect with the control peptide is essential to demonstrate that the observed phenotype is due to specific inhibition of the target kinase and not an off-target or non-specific peptide effect.[1]

Based on the hypothetical data above, the biochemical IC50 is 75 nM, while the cellular IC50 is 5 µM. The peptide shows significant cytotoxicity only at 85 µM. Therefore, an optimal and specific working concentration for further functional studies would be in the 10-25 µM range . This range is well above the effective concentration for target inhibition but safely below the concentration that induces toxicity.

Conclusion

Determining the optimal concentration for a this compound is a systematic process that requires careful validation at multiple levels. By progressing from simplified in vitro systems to complex cellular models and by rigorously assessing both potency and toxicity, researchers can establish a reliable working concentration. This methodical approach, grounded in the principles of enzyme kinetics and cell biology, ensures that experimental outcomes are specific, reproducible, and correctly attributed to the inhibition of the intended kinase target.

References

-

Liu, C., Ke, P., Zhang, J., Zhang, X., & Chen, X. (2020). Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Frontiers in Physiology, 11, 574030. [Link]

-

Resolian. (n.d.). Optimizing Peptide Permeability Assays. Resolian. [Link]

-

Uesugi, M., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry. [Link]

-

Vidad, K., et al. (2012). The IC 50 heatmap of common control kinase inhibitors against over 200 kinases. ResearchGate. [Link]

-

Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

-

Kinase Logistics Europe. (n.d.). ATP concentration. Kinase Logistics Europe. [Link]

-

Liu, C., et al. (2020). Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. PubMed. [Link]

-

Mosher, K. I., et al. (2015). Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation. PubMed. [Link]

-

Mosher, K. I., et al. (2015). Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation. PMC. [Link]

-

Zor, E., et al. (2022). Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide. Journal of the American Chemical Society. [Link]

-

Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

-

Steinberg, S. F. (2012). Protein Kinase C (PKC) Pharmacology: Refining the Toolbox. PMC. [Link]

-

Baek, B., et al. (2013). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Molecules. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MDPI. [Link]

-

Lee, J., et al. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. MDPI. [Link]

-

Lopez-Ceballos, P., et al. (2016). ZIP releases the pseudosubstrate of PKC from p62 to allow intramolecular autoinhibition of the kinase. ResearchGate. [Link]

-

Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

-

ProQinase. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]

-

JoVE. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. JoVE. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

ResearchGate. (n.d.). Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. [Link]

-

Smith, C., et al. (2021). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PubMed Central. [Link]

-

Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Springer Nature. [Link]

-

Ouellette, S. B., & Parker, L. L. (2012). Peptide reporters of kinase activity in whole cell lysates. PMC. [Link]

-

Hijjawi, M. S. (2019). Contradiction in IC50 results between the binding assay and the cell based assay, Why? ResearchGate. [Link]

-

edX. (n.d.). IC50 Determination. edX. [Link]

-

Bowers Lab. (n.d.). Peptide Cell Permeability. Bowers Lab. [Link]

-

Reaction Biology. (2022). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

-

Eichholtz, T., et al. (1990). A Pseudosubstrate Peptide Inhibits Protein Kinase C-mediated Phosphorylation in Permeabilized Rat-1 Cells. PubMed. [Link]

-

Royal Society of Chemistry. (2020). Peptide design to control protein–protein interactions. RSC Publishing. [Link]

-

Johnson, G. L., & Lapadat, R. (2013). Novel Peptide-Based Inhibitors of Protein Kinases. IntechOpen. [Link]

-

ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. [Link]

-

Gariani, K., et al. (1995). Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues. PubMed. [Link]

Sources

- 1. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. holublab.com [holublab.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. shop.carnabio.com [shop.carnabio.com]

- 7. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]

- 8. kinaselogistics.com [kinaselogistics.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Z-Pseudosubstrate Inhibitory Peptides

Welcome to the technical support center dedicated to addressing a critical challenge in peptide-based research and drug development: the stability of z-pseudosubstrate inhibitory peptides. These powerful tools, often designed to target specific kinases like Protein Kinase C zeta (PKCζ), hold immense potential but are frequently hampered by their inherent instability.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides, FAQs, and detailed protocols to diagnose, mitigate, and overcome stability issues in their experiments.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Stability Issues

This section addresses the most common initial observations that point toward peptide instability.

Q1: My z-pseudosubstrate inhibitor is losing biological activity over time in my aqueous buffer. What are the likely causes?

A1: Loss of activity in a solution is a classic sign of peptide degradation, which can occur through two primary mechanisms: chemical and physical instability.[4][5]

-

Chemical Degradation: This involves the breaking or forming of covalent bonds, which alters the peptide's primary structure.[5][6] The most common pathways are:

-

Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.[5][7]

-

Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues into their corresponding acidic residues, which can alter the peptide's charge, structure, and function.[6][7][8]

-

Oxidation: Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) residues are highly susceptible to oxidation from dissolved oxygen or other reactive species, which can completely inactivate the peptide.[6][7][9]

-

-

Physical Degradation: This involves changes to the peptide's higher-order structure without altering its covalent bonds.[5][6] Key issues include:

-

Aggregation: Peptides can clump together to form insoluble aggregates, effectively removing them from the solution and reducing their active concentration.[6][9]

-

Adsorption: Peptides can stick to the surfaces of storage vials (e.g., glass or plastic), leading to a significant loss of available material, especially at low concentrations.[6]

-

Q2: I'm observing significant variability in my experimental results, even when using the same peptide batch. Could this be a stability problem?

A2: Absolutely. Inconsistent results are often a symptom of underlying stability issues. If a peptide degrades at a variable rate between experiments, its effective concentration will differ each time, leading to poor reproducibility. This can be caused by minor, often overlooked, variations in experimental conditions such as:

-

Slight pH shifts in your buffer.[9]

-

Different incubation times or temperatures .[9]

-

The number of freeze-thaw cycles the peptide solution has undergone.[7]

-

Exposure to light or atmospheric oxygen during handling.[6][10]

Q3: My peptide solution appears cloudy, or I can see visible precipitates. What should I do?

A3: Cloudiness or precipitation indicates that your peptide is aggregating and falling out of solution, a form of physical instability. This is common for hydrophobic peptides or when the solution pH is close to the peptide's isoelectric point (pI), where its net charge is zero, minimizing repulsion between molecules.

Immediate Action: Do not use the cloudy solution. Centrifuge the vial to pellet the aggregate and use the supernatant, but be aware that the peptide concentration will be lower than expected. The best course of action is to prepare a fresh solution, addressing the solubility issue. See the troubleshooting workflow below for guidance.

Q4: How can I determine if my peptide is being degraded by proteases in my cell culture media or in vivo?

A4: This is a critical issue, as enzymatic degradation is a major barrier to the successful use of peptides in biological systems.[11][12] The presence of proteases in serum-containing media or within animal models can rapidly cleave your peptide, drastically reducing its half-life and efficacy.[12] To confirm this, you should perform a serum stability assay. This involves incubating your peptide in serum or plasma and monitoring the amount of intact peptide remaining over time using analytical methods like HPLC or LC-MS. A detailed protocol is provided in Part 3 of this guide.

Part 2: Troubleshooting Guides & Strategic Solutions

Once a stability issue is suspected, the next step is to implement a rational strategy to resolve it. The following guides provide actionable solutions.

Troubleshooting Workflow for Peptide Precipitation/Aggregation

This workflow helps diagnose and solve issues of physical instability.

Caption: Troubleshooting workflow for peptide precipitation.

Strategies for Enhancing Peptide Stability

Improving peptide stability requires a multi-faceted approach, combining structural modifications with formulation strategies.

Caption: Overview of peptide stabilization strategies.

The table below summarizes these key strategies, explaining their mechanisms and key considerations for researchers.

| Strategy | Mechanism of Action | Key Advantages | Considerations & Potential Downsides |

| D-Amino Acid Substitution | Endogenous proteases are stereospecific for L-amino acids. Substituting with D-amino acids at cleavage sites prevents enzymatic recognition and degradation.[11][13] | High resistance to proteolysis, significant increase in half-life. | Can alter peptide conformation, potentially reducing binding affinity to the target kinase. Synthesis can be more complex. |

| N-Terminal Acetylation & C-Terminal Amidation | "Capping" the peptide termini blocks degradation by exopeptidases (amino- and carboxypeptidases). C-terminal amidation also neutralizes the negative charge, which can improve stability.[4][14][15] | Simple, cost-effective modifications. Often improves stability without significantly altering activity. | May not protect against endopeptidases that cleave internal peptide bonds. |

| Cyclization | Introducing a covalent bond between the N- and C-termini or between side chains restricts conformational flexibility. This rigid structure is less susceptible to protease binding and cleavage.[9][11][14] | Greatly enhanced proteolytic resistance and often improved binding affinity due to a pre-organized active conformation. | Can be synthetically challenging. The wrong cyclization strategy may lock the peptide in an inactive conformation. |

| PEGylation | Covalently attaching polyethylene glycol (PEG) chains increases the peptide's hydrodynamic size.[11][12][16] This "shields" the peptide from proteases and reduces renal clearance, extending its circulation half-life.[11][12][16][17][18] | Dramatically increases in vivo half-life. Improves solubility. | Can sometimes reduce biological activity by sterically hindering the peptide's interaction with its target.[16] Concerns exist about the long-term safety and potential immunogenicity of PEG.[17][18] |

| Lipidation (Fatty Acid Acylation) | Conjugating a lipid chain (e.g., palmitic acid) promotes reversible binding to serum albumin.[17][18] The large albumin-peptide complex avoids renal filtration and is protected from proteases, creating a circulating reservoir.[12][17][18] | Substantial extension of in vivo half-life. A clinically validated approach.[18] | Can increase hydrophobicity, potentially leading to aggregation issues. May alter biodistribution. |

| Formulation Optimization | Controlling the solution environment by optimizing pH and including stabilizing excipients (e.g., buffers, sugars, polyols) can minimize chemical degradation pathways like deamidation and hydrolysis.[9][19][20] | Non-covalent and does not modify the peptide itself. Relatively simple to implement. | May not be sufficient to protect against heavy enzymatic degradation. Requires careful screening of excipients for compatibility. |

| Encapsulation | Trapping the peptide within a protective carrier like a liposome or a biodegradable nanoparticle physically shields it from the environment, including proteases and harsh pH.[9][12][21] | Protects against multiple degradation pathways simultaneously. Allows for controlled or targeted release.[13][21] | Complex formulation process. Potential for immunogenicity of the carrier. Drug loading and release kinetics must be carefully optimized. |

Part 3: Key Experimental Protocols

Here we provide standardized protocols for handling your peptides correctly and for assessing their stability.

Protocol 1: Standard Operating Procedure for Peptide Solubilization and Storage

Rationale: Incorrect initial handling is a primary source of peptide instability. This protocol ensures peptide integrity from the moment of receipt.

Materials:

-

Lyophilized z-pseudosubstrate peptide vial

-

High-purity sterile water, 0.1% TFA in water, or 10% Acetonitrile/water (depending on peptide properties)

-

Ammonium bicarbonate solution (for basic peptides)

-

Desiccator

-

Inert gas (Argon or Nitrogen)

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Equilibration: Before opening, place the sealed vial of lyophilized peptide in a desiccator and allow it to warm to room temperature (at least 20-30 minutes). This crucial step prevents atmospheric moisture from condensing on the cold peptide, which can accelerate hydrolysis.[22]

-

Initial Solubilization: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Prepare a stock solution by adding the appropriate solvent, chosen based on the peptide's net charge (acidic, basic, or neutral).

-

Aliquotting: Immediately after solubilization, create single-use aliquots in low-protein-binding tubes.[10] This is the most effective way to avoid contamination and the damaging effects of repeated freeze-thaw cycles.[7][23]

-

Storage:

-

Lyophilized Peptide: For long-term storage, keep the main vial of lyophilized peptide at -20°C or preferably -80°C, sealed tightly and protected from light.[4][7][22]

-

Peptide Aliquots (in solution): Snap-freeze the aliquots and store them at -80°C.[10] Do not store peptides in solution in a frost-free freezer, as temperature cycling can damage the peptide.

-

Protocol 2: Assessing Proteolytic Stability in Serum

Rationale: This assay quantifies the rate at which your peptide is degraded by proteases, providing a clear measure of its stability in a biologically relevant matrix.

Materials:

-

Peptide stock solution (e.g., 1 mg/mL)

-

Human or animal serum/plasma (e.g., from Sigma-Aldrich or Thermo Fisher Scientific)

-

Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA) or 10% Trichloroacetic Acid (TCA))

-

HPLC or LC-MS system for analysis

Procedure:

-

Preparation: Thaw serum on ice and centrifuge at >10,000 x g for 10 minutes at 4°C to remove lipids and precipitates.[4]

-

Reaction Setup:

-

In a microcentrifuge tube, pre-warm 190 µL of serum (or PBS for a no-protease control) to 37°C.

-

To initiate the reaction, add 10 µL of your 1 mg/mL peptide stock solution to the serum (final concentration ~50 µg/mL). Mix gently.

-

-

Time-Course Sampling:

-

Immediately take a 20 µL sample (this is your T=0 time point) and add it to a tube containing 80 µL of ice-cold quenching solution. The quenching solution precipitates the serum proteins and stops all enzymatic activity.

-

Continue to incubate the reaction tube at 37°C.

-

Take additional 20 µL samples at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), quenching each sample in the same manner.

-

-

Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[4]

-

Analysis: Carefully collect the supernatant. Analyze by reverse-phase HPLC, monitoring the peak area of the intact peptide at a specific wavelength (e.g., 214 nm).

-

Data Analysis: Plot the percentage of intact peptide remaining (relative to the T=0 sample) against time. From this curve, you can calculate the peptide's half-life (t½) in serum.[4]

Part 4: Analytical Methods for Stability Assessment

A robust stability program relies on precise analytical techniques to detect and quantify the parent peptide and any degradation products.

| Analytical Technique | Primary Application in Stability Studies | Information Provided |

| High-Performance Liquid Chromatography (HPLC/UPLC) | The gold standard for purity analysis and stability-indicating assays.[6][8][11][24] | Quantifies the amount of intact peptide and separates it from impurities and degradation products. A "stability-indicating method" is one that can resolve all significant degradants from the parent peak.[8] |

| Mass Spectrometry (MS) | Identification of degradation products and confirmation of peptide identity.[6][11][24] | Provides the precise molecular weight of the parent peptide and its fragments, allowing for the identification of specific degradation pathways (e.g., identifying a +16 Da shift indicates oxidation).[11] |

| Circular Dichroism (CD) Spectroscopy | Assessment of conformational stability and secondary structure (e.g., α-helix, β-sheet).[11][24][25] | Detects changes in the peptide's 3D structure that can result from temperature, pH changes, or aggregation, which often precede loss of activity.[11] |

References

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for Improving Peptide Stability and Delivery. PMC. [Link]

-

Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Awwad, S., Fares, A., & Al-Sanea, M. M. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

-

Rekaï, E. D. (2023). Chemical strategies in extending half-lives of therapeutic peptides. PolyPeptide Group. [Link]

-

Lewis, A. (2022). Clinical And Formulation Strategies For Targeted Peptide Drug Development. Quotient Sciences. [Link]

-

Improving peptide stability: Strategies and applications. (2023). Allied Academies. [Link]

-

Li, Y., & He, H. (2020). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. PMC. [Link]

-

Yao, Y., et al. (2018). Different strategies to improve the stability of bioactive peptides. ResearchGate. [Link]

-

How to Enhance the Pharmacokinetic Stability of Peptides? (n.d.). Protheragen. [Link]

-

Furman, J. L., et al. (2015). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PubMed Central. [Link]

-

Strategies to Optimize Peptide Stability and Prolong Half-Life. (2021). ResearchGate. [Link]

-

Frederiksen, T. J., et al. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. PMC. [Link]

-

Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]

-

Frederiksen, T. J., et al. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ACS Medicinal Chemistry Letters. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. [Link]

-

How to Measure Peptide Stability. (n.d.). Biotide B&E. [Link]

-

Peptide Formulation: Initial Clinical Development, Final Dosage Forms and Life Cycle Management. (2021). Pharmaceutical Technology. [Link]

-

Instability of Peptide and Possible Causes of Degradation. (2023). Encyclopedia.pub. [Link]

-

Peptides and Probable Degradation Pathways. (2020). Veeprho. [Link]

-

Gupton Campolongo, T. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. [Link]

-

Chemical degradation mechanism of peptide therapeutics. (2023). ResearchGate. [Link]

-

Peptide Stability: Guidelines and SOPs for Handling and Storage. (2025). BioLongevity Labs. [Link]

-

Bogard, A. S., & Tavalin, S. J. (2015). Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation. PMC. [Link]

-

Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation. (2015). PubMed. [Link]

-

An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. (2023). MDPI. [Link]

-

Infusing zeta inhibitory peptide into the perirhinal cortex of rats abolishes long-term object recognition memory without affecting novel object location recognition. (2022). Frontiers. [Link]

Sources

- 1. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. veeprho.com [veeprho.com]

- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. biolongevitylabs.com [biolongevitylabs.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]

- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 17. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. genscript.com [genscript.com]

- 24. ijsra.net [ijsra.net]

- 25. How to Measure Peptide Stability [en.biotech-pack.com]

Interpreting results from z-pseudosubstrate inhibitory peptide experiments

Welcome to the technical support center for z-pseudosubstrate inhibitory peptide experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of these powerful research tools. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts to ensure a strong theoretical and practical understanding of z-pseudosubstrate inhibitors.

Q1: What is a this compound?